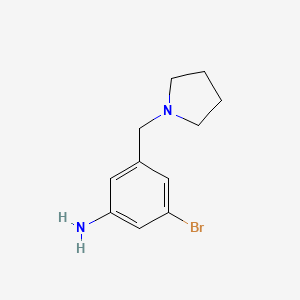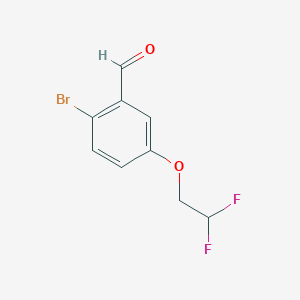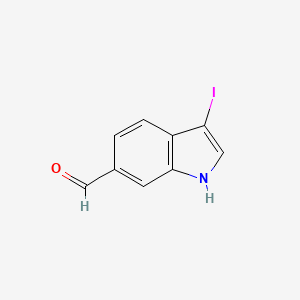
3-ヨード-1H-インドール-6-カルバルデヒド
説明
3-Iodo-1H-indole-6-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a versatile and important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. In
科学的研究の応用
多成分反応 (MCR)
3-ヨード-1H-インドール-6-カルバルデヒドは、多成分反応 (MCR)において重要な役割を果たします。 これらの反応は、複数の出発物質が結合して複雑な生成物を形成する、ワンステップ反応です 。この化合物は、カルバゾール、トリアゾール、ピラゾール誘導体など、生物学的に活性な構造を生成するための効率的な前駆体として役立ちます。 MCRは、その高い収率、費用対効果、グリーンケミストリー原則との整合性により高く評価されています .
生物活性化合物の合成
3-ヨード-1H-インドール-6-カルバルデヒドのインドール部分は、生物活性を持つ化合物を合成する上で重要です。それは、癌細胞、微生物、および様々な疾患の治療に使用されています。 インドールが細胞生物学において重要な役割を果たすことから、治療目的での応用に対する関心が強まっています .
医薬品足場
医薬品化学において、3-ヨード-1H-インドール-6-カルバルデヒドは、医薬品的に興味深い化合物の足場を作成するために使用されます。 その固有の官能基により、C–CおよびC–Nカップリング反応を容易に行うことができ、新しい薬剤開発のための汎用性の高いビルディングブロックとなっています .
抗腫瘍剤
この化合物は、スチルベン系抗腫瘍剤の合成における反応剤でもあります。 スチルベンは、腫瘍細胞の過程に干渉する能力があるため、癌治療において有望視されています .
神経毒阻害剤
もう一つの用途は、ボツリヌス神経毒A型プロテアーゼ阻害剤のアナログを調製することです。 これらの阻害剤は、神経毒によって引き起こされる状態の治療において不可欠です .
ヘテロ環化学
3-ヨード-1H-インドール-6-カルバルデヒドは、ヘテロ環化学において重要な役割を果たし、様々なヘテロ環誘導体を合成するために使用されます。 これらの化合物は、多くの天然産物に見られ、新しい薬剤の開発に不可欠です .
グリーンケミストリー
3-ヨード-1H-インドール-6-カルバルデヒドの使用は、グリーンケミストリーの原則に沿っています。 反応におけるその応用は、溶媒やエネルギーの必要性を減らし、より持続可能な化学プロセスに貢献します .
新規合成法
3-ヨード-1H-インドール-6-カルバルデヒドに関する研究は、新規合成法の開発を促してきました。 これらの方法は、幅広い天然産物や医薬品に不可欠なインドールをより効率的に作成することを目的としています .
作用機序
Target of Action
3-Iodo-1H-indole-6-carbaldehyde, like other indole derivatives, is known to interact with a variety of biological targets. Indole derivatives are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes at the molecular and cellular levels . These changes can lead to the treatment or prevention of various diseases .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to their downstream effects . For instance, indole-3-acetic acid, a derivative of indole, is produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic potential .
Result of Action
Indole derivatives are known to have various biologically vital properties, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Environmental factors can significantly impact the action of a compound .
生化学分析
Biochemical Properties
3-Iodo-1H-indole-6-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 3-Iodo-1H-indole-6-carbaldehyde, are known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Cellular Effects
3-Iodo-1H-indole-6-carbaldehyde has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to activate the aryl hydrocarbon receptor (AhR) in intestinal immune cells, leading to the production of interleukin-22, which plays a role in mucosal immunity . This suggests that 3-Iodo-1H-indole-6-carbaldehyde may have similar effects on cell signaling and immune responses.
Molecular Mechanism
The molecular mechanism of 3-Iodo-1H-indole-6-carbaldehyde involves its interactions with various biomolecules. It can bind to enzymes, leading to their inhibition or activation. For instance, indole derivatives are known to inhibit certain protein kinases, which are involved in cell signaling pathways . Additionally, 3-Iodo-1H-indole-6-carbaldehyde may affect gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Iodo-1H-indole-6-carbaldehyde can change over time. Its stability and degradation are important factors to consider. Indole derivatives are generally stable under standard laboratory conditions, but they can degrade over time, especially when exposed to light or heat . Long-term studies have shown that indole derivatives can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways.
Dosage Effects in Animal Models
The effects of 3-Iodo-1H-indole-6-carbaldehyde vary with different dosages in animal models. At low doses, it may have beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, it can exhibit toxic or adverse effects. For example, high doses of indole derivatives have been associated with hepatotoxicity and other organ-specific toxicities . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3-Iodo-1H-indole-6-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which catalyze its oxidation and other metabolic transformations . These metabolic processes can lead to the formation of various metabolites, some of which may retain biological activity. The metabolic flux and levels of these metabolites can be influenced by factors such as enzyme expression and activity.
Transport and Distribution
The transport and distribution of 3-Iodo-1H-indole-6-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. For instance, indole derivatives can be transported by organic anion-transporting polypeptides (OATPs) and other membrane transporters . These transporters facilitate the uptake and distribution of the compound to different cellular compartments and tissues, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of 3-Iodo-1H-indole-6-carbaldehyde can influence its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, indole derivatives have been found to localize in the nucleus, where they can interact with nuclear receptors and transcription factors . This localization is crucial for their role in regulating gene expression and other nuclear processes.
特性
IUPAC Name |
3-iodo-1H-indole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-8-4-11-9-3-6(5-12)1-2-7(8)9/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKMYCBXVMPREP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)NC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



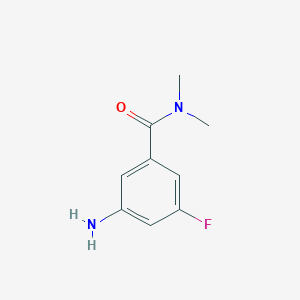
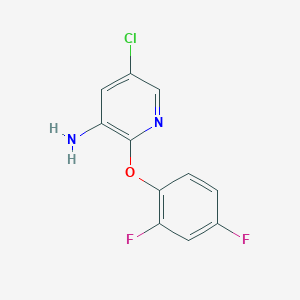
![[3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine](/img/structure/B1407070.png)
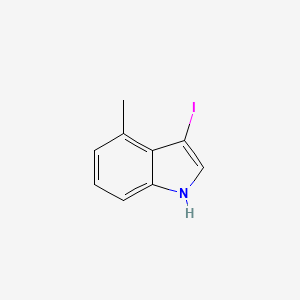

amine](/img/structure/B1407075.png)
propylamine](/img/structure/B1407076.png)
![1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidine](/img/structure/B1407077.png)


